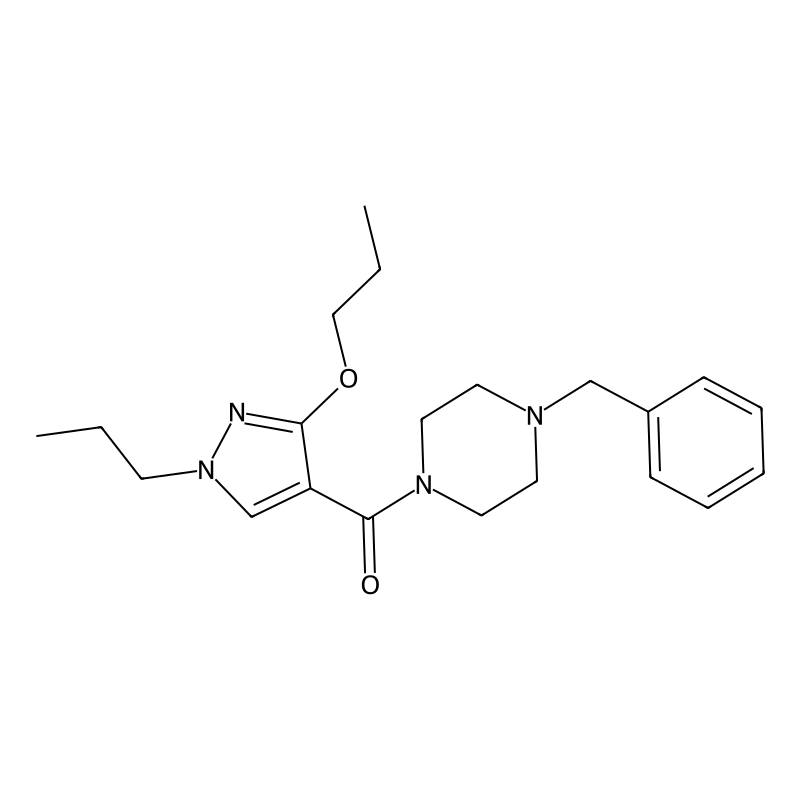

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a pyrazole derivative. The molecular formula of this compound is , and it features several functional groups, including a benzyl group, a propoxy chain, and a carbonyl moiety. This structure suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Due to the lack of information on the intended use of this compound, a mechanism of action cannot be described.

- Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: The carbonyl group can react with amines or alcohols to form amides or esters, respectively.

- Reduction Reactions: The carbonyl group may also be reduced to an alcohol under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Research indicates that compounds similar to 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine exhibit various biological activities. These include:

- Antimicrobial Properties: Some pyrazole derivatives have shown efficacy against bacterial strains and fungi.

- Anticancer Activity: Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

- CNS Activity: Piperazine derivatives are often explored for their potential effects on the central nervous system, including anxiolytic or antidepressant properties.

The specific biological activity of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine requires further investigation through pharmacological studies.

The synthesis of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine typically involves several steps:

- Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Piperazine Formation: Piperazine can be synthesized from ethylene diamine and suitable carbonyl compounds.

- Coupling Reaction: The benzyl group and propoxy chain can be introduced via coupling reactions with activated intermediates, such as halides or sulfonates.

- Final Modifications: The final product is obtained through purification processes like recrystallization or chromatography.

The applications of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine are primarily in the fields of medicinal chemistry and drug development. Potential applications include:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.

- Research Tools: For studying biological pathways and mechanisms involving piperazine or pyrazole derivatives.

Interaction studies are crucial for understanding how 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine interacts with biological targets. Key areas of focus include:

- Receptor Binding Studies: Investigating how the compound binds to specific receptors in the body, which can inform its therapeutic potential.

- Enzyme Inhibition Assays: Evaluating whether the compound inhibits key enzymes involved in disease processes, such as kinases or phosphatases.

These studies help elucidate the mechanism of action and potential side effects of the compound.

Several compounds share structural similarities with 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-benzyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with a carboxylic acid group | Known for its anti-inflammatory properties |

| 3-propoxy-1-propylpyrazole | Propoxy group attached to pyrazole | Exhibits strong antimicrobial activity |

| Benzyl piperazine | Piperazine ring with a benzene substituent | Often used in CNS-related pharmacological research |

| 1-benzyl-3-propylpyrazole | Propylene chain attached to pyrazole | Investigated for anticancer properties |

These compounds highlight the unique aspects of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine within the broader context of piperazine and pyrazole chemistry. Each compound's unique functional groups contribute to its distinct biological activities and potential applications in drug development.